N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[1-(Adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring. The adamantane moiety, a rigid bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability, is attached via an ethyl group to the carboxamide at position 5. While direct pharmacological data for this compound is unavailable, structurally related adamantane-containing derivatives have shown promise in neurological and antimicrobial applications .
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-11(19-7-12-4-13(8-19)6-14(5-12)9-19)21-16(23)15-10-20-18-22(17(15)24)2-3-25-18/h10-14H,2-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNMXLNXGKZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CN=C5N(C4=O)CCS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted multi-component reactions under solvent-free conditions. This green chemistry approach not only enhances the yield but also reduces the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising results against various cancer cell lines.
Case Studies
A study conducted on synthesized thiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The structure-activity relationship (SAR) indicated that modifications to the thiazole ring can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-[1-(adamantan-1-yl)ethyl]-5-oxo... | HepG2 | 10 | Apoptosis induction |
| Thiazole derivative X | A375 | 30 | Cell cycle arrest |
| Thiazole derivative Y | MCF-7 | 25 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. The thiazole moiety is particularly noted for its role in enhancing antibacterial activity.
Efficacy Against Bacteria
Research indicates that thiazole derivatives can be effective against Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
In a comparative study involving various thiazole-based compounds, N-[1-(adamantan-1-yl)ethyl]-5-oxo... was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Moderate |
| Escherichia coli | 25 | Moderate |
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . It also interacts with DNA and RNA, affecting the replication processes of viruses and cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The thiazolo[3,2-a]pyrimidine core distinguishes the target compound from other adamantane-bearing heterocycles:
- Indole Derivatives (): N-substituted 2-(2-adamantan-1-yl)-1H-indol-3-yl-2-oxoacetamides feature an indole core. Synthesis involves adamantane-1-carbonyl chloride and o-toluidine, followed by oxalyl chloride and amine coupling .
- Pyrazolo[4,3-b]pyridines () : Compounds like 54 and 55 incorporate a pyrazolo[4,3-b]pyridine core with adamantane substituents. These structures are synthesized using 1-adamantanamine and alkylation reactions, highlighting the versatility of adamantane in diverse heterocycles .
- 1,3,4-Thiadiazoles () : Thiadiazole derivatives exhibit a sulfur-nitrogen ring system, offering distinct electronic properties compared to the oxygen-containing thiazolopyrimidine. Cyclization with sulfuric acid is a key synthetic step .
Substituent Effects
- Adamantane Attachment: Target Compound: The ethyl linker between adamantane and the carboxamide may enhance flexibility and solubility compared to direct phenyl linkages (e.g., N-[4-(adamantan-1-yl)phenyl]-5-oxo-... in ) .
Functional Groups :
Physicochemical and Structural Properties
Crystal Structure Insights :
- The thiazolo[3,2-a]pyrimidine ring in related compounds (–11, 13) adopts a puckered conformation, with dihedral angles of ~80° between fused rings. This may influence packing in crystal lattices and interaction with biological targets .
- Adamantane’s rigidity contrasts with flexible ethyl or alkyl linkers, affecting molecular dynamics .
Solubility and Lipophilicity :
- Adamantane’s hydrophobicity is partially offset by polar groups (e.g., carboxamide). Ethyl-linked adamantane (target) may offer better solubility than phenyl-linked analogues .
Biological Activity
N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class and features an adamantane moiety known for enhancing biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. In particular:
- Cytotoxicity Assays : A series of derivatives were evaluated against various cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, compounds similar to N-[1-(adamantan-1-yl)ethyl]-5-oxo demonstrated significant anti-proliferative effects with IC50 values in the low micromolar range (10.56 ± 1.14 μM for a related compound) .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through caspase activation. For instance, one study indicated that compounds induced a dose-dependent increase in caspase-3 and caspase-8 activity while having minimal effects on caspase-9 .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Studies : Derivatives containing the thiazole moiety have shown significant antimicrobial activity against various pathogens. For example, compounds derived from adamantane have been reported with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
| Compound | Activity | IC50 Value |
|---|---|---|
| 5r | HepG2 | 10.56 μM |
| 4a | Antimicrobial | 0.22 μg/mL |
| 13 | Cytotoxicity | < Doxorubicin |
The presence of specific functional groups within the thiazole ring and modifications on the adamantane structure significantly influence their biological activities .
Case Studies
Several case studies illustrate the efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study on HepG2 Cells : A derivative similar to N-[1-(adamantan-1-yl)ethyl]-5-oxo was shown to induce apoptosis via caspase pathways in HepG2 cells, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : A series of related compounds were tested against common pathogens and exhibited significant antibacterial properties with promising MIC values .
Q & A
Q. What synthetic routes are recommended for synthesizing N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-component reactions (MCRs) combining adamantane derivatives with thiazolopyrimidine precursors. Key steps include:
- Adamantane coupling : React 1-(adamantan-1-yl)ethylamine with a thiazolopyrimidine-6-carboxylic acid chloride in DMF under reflux with K₂CO₃ as a base (adapted from adamantane derivatization in ).
- Green chemistry optimization : Use ultrasonic activation in isopropyl alcohol to enhance reaction efficiency and atom economy, as demonstrated for analogous thiazolopyrimidine syntheses .
- Catalyst-free procedures : Employ room-temperature conditions to minimize energy consumption, improving scalability .
Yield is highly sensitive to solvent choice (acetic acid or DMF), reaction time (8–12 hours), and purification via recrystallization (ethanol/ethyl acetate mixtures) .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve crystallographic discrepancies by analyzing puckering in the thiazolopyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and aromatic substituents) .
- NMR spectroscopy : Use - and -NMR to verify adamantane proton environments (δ 1.6–2.1 ppm) and carboxamide carbonyl signals (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₄N₄O₂S: 396.16) .
Q. What initial biological screening methodologies are suitable for assessing its enzyme inhibition potential?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Dose-response curves : Test concentrations from 0.1–100 µM in triplicate to establish potency thresholds .
- Control compounds : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Assay standardization : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Cellular vs. enzymatic assays : Compare results from cell-based (e.g., MTT assays) and cell-free systems to identify off-target interactions or permeability issues .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability between labs, focusing on outliers in IC₅₀ values .
Q. What strategies optimize solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (target >1 mg/mL) .
- Salt formation : React the carboxamide with HCl or sodium acetate to improve stability in physiological buffers .
- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks) via HPLC to identify degradation products .
Q. How do structural modifications at the adamantane moiety influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Substituent variation : Synthesize analogs with hydroxyl (), ethyl, or fluorinated adamantane groups to study effects on logP and bioavailability .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes when adamantane steric bulk is altered .
- In vivo PK/PD : Compare AUC(0–24h) and Cₘₐₓ in rodent models after oral administration (10 mg/kg) to correlate structure with absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
